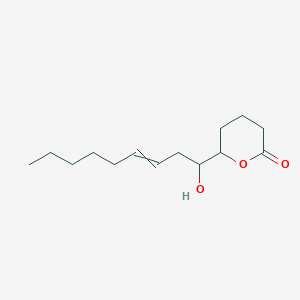![molecular formula C16H17NO B14188288 2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol CAS No. 922191-48-8](/img/structure/B14188288.png)
2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol is an organic compound that features both phenol and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol typically involves the reaction of (1R)-1-phenylbut-3-en-1-amine with a phenol derivative under specific conditions. One common method involves the use of a base to deprotonate the phenol, followed by nucleophilic substitution with the amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to nitration, bromination, and other substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of the phenol ring .
Scientific Research Applications
2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the amine group can act as a nucleophile. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Phenylbut-3-en-1-amine: Shares the amine functional group but lacks the phenol group.
Phenol: Contains the phenol group but lacks the amine group.
Uniqueness
2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol is unique due to the presence of both phenol and amine functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
CAS No. |
922191-48-8 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-[[(1R)-1-phenylbut-3-enyl]amino]phenol |
InChI |
InChI=1S/C16H17NO/c1-2-8-14(13-9-4-3-5-10-13)17-15-11-6-7-12-16(15)18/h2-7,9-12,14,17-18H,1,8H2/t14-/m1/s1 |
InChI Key |
HFGLRJHLEQAORB-CQSZACIVSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC=CC=C1)NC2=CC=CC=C2O |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14188215.png)

![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)

![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)



![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)
![N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B14188271.png)

